4-((1H-imidazol-1-yl)methyl)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS/c26-18(16-4-2-15(3-5-16)12-24-11-9-20-14-24)21-8-6-17-13-27-19(23-17)25-10-1-7-22-25/h1-5,7,9-11,13-14H,6,8,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCYXXOBEHJPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide is a hybrid molecule featuring imidazole, pyrazole, and thiazole moieties. This complex structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Properties
The compound can be described as having:
- Imidazole and pyrazole rings that contribute to its biological activity.
- A thiazole moiety that enhances its pharmacological properties.
The molecular formula is , indicating a relatively complex structure that may interact with various biological targets.
Research indicates that compounds with imidazole and thiazole rings often exhibit:
- Antimicrobial Activity : Many derivatives have shown activity against various bacterial strains, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Antitumor Properties : The presence of multiple heterocycles can enhance interactions with cellular targets involved in cancer progression, such as kinases.
Biological Activity Overview
Antimicrobial Activity
In a study examining the antimicrobial effects of thiazole derivatives, compounds similar to the target molecule demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications in the thiazole ring enhanced efficacy against resistant strains .
Antitumor Effects
Research on thiazole-containing compounds has shown promising results in inhibiting tumor growth. For instance, a derivative with a similar scaffold was tested against various cancer cell lines, yielding IC50 values in the low micromolar range. These findings suggest that the compound may interfere with tumor cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit TNFα release in vitro. In preclinical models, it exhibited significant suppression of inflammatory markers, indicating its therapeutic potential in treating chronic inflammatory diseases .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that imidazole and pyrazole derivatives exhibit notable antibacterial properties. For instance, compounds containing imidazole rings have been evaluated for their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In a study, derivatives similar to the target compound showed promising antibacterial activity compared to established antibiotics like ampicillin and chloramphenicol .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4h | Staphylococcus aureus | 12 µg/mL |
| 4h | E. coli | 15 µg/mL |
Anticancer Activity
The anticancer potential of compounds similar to 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide has been extensively studied. For example, derivatives were tested against various cancer cell lines using the MTT assay, revealing significant cytotoxic effects. One study reported IC50 values for a related compound against human liver (HepG2) and rat glioma (C6) cell lines, indicating its potential as an antitumor agent .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 20g | C6 | 15.67 ± 2.52 |
| 20g | HepG2 | 58.33 ± 2.89 |
Antitubercular Activity
Compounds with imidazole and thiazole components have also shown efficacy against Mycobacterium tuberculosis. A study synthesized various derivatives and evaluated their inhibitory effects, with some compounds displaying over 50% inhibition compared to the standard rifampicin .
| Compound | Inhibition % |
|---|---|
| 71d | 50 |
| Rifampicin | >98 |
Mechanistic Insights
The biological activities of the compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many imidazole and pyrazole derivatives act as enzyme inhibitors, targeting pathways crucial for bacterial survival or cancer cell proliferation.
- DNA Interaction : Some compounds influence DNA synthesis or repair mechanisms, which is vital in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- The presence of the imidazole ring enhances interaction with biological targets due to its ability to form hydrogen bonds.
- The pyrazole and thiazole components contribute to the overall lipophilicity and bioavailability of the compound.
Chemical Reactions Analysis
Acylation and Sulfonation
The amine group in the ethylenediamine-linked thiazole moiety undergoes acylation with acyl chlorides or sulfonation with sulfonyl chlorides. For example:
-
Reaction with acetyl chloride in chloroform yields N-acetylated derivatives (e.g., 4a–e ) .
-
Treatment with benzenesulfonyl chloride forms sulfonamide derivatives (e.g., 5a–n ) under mild conditions (25–50°C) .
Key Conditions :
| Reaction Type | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Acylation | Acyl chlorides | Chloroform | 70–85 |
| Sulfonation | Sulfonyl chlorides | Chloroform | 65–80 |
Nucleophilic Substitution
The thiazole ring participates in electrophilic substitutions, particularly at the 2- and 4-positions:
-
Halogenation : Bromination at the 5-position of thiazole using NBS (N-bromosuccinimide) in DMF .
-
Coupling Reactions : Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce substituents (e.g., phenyl groups) .
Example :
Coordination Chemistry
The imidazole and pyrazole rings act as ligands for transition metals, forming complexes with therapeutic or catalytic applications:
-
Zinc(II) complexes : Synthesized in ethanol/water mixtures, enhancing stability for enzyme inhibition studies.
-
Copper(I) complexes : Catalyze click chemistry (azide-alkyne cycloaddition) in aqueous media .
Structural Data for Complexes :
| Metal | Coordination Site | Geometry | Application |
|---|---|---|---|
| Zn(II) | Imidazole N3 | Tetrahedral | Anticancer activity |
| Cu(I) | Pyrazole N1 | Trigonal | Catalysis |
Hydrolysis and Stability
The benzamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Yields benzoic acid and 2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethylamine at 80°C.
-
Basic Hydrolysis : Forms carboxylate salts in NaOH/ethanol (pH 12).
Kinetic Data :
| Condition | Temperature (°C) | Half-life (h) |
|---|---|---|
| 1M HCl | 80 | 2.5 |
| 1M NaOH | 25 | 12.0 |
Heterocyclic Condensation
The compound serves as a precursor in multicomponent reactions:
-
Mannich Reaction : Forms derivatives with substituted amines and formaldehyde, enhancing anti-inflammatory activity .
-
Hantzsch Thiazole Synthesis : Reacts with thiourea and α-halo ketones to generate bis-thiazole hybrids .
Example Reaction :
Biological Activity-Driven Modifications
Structural tweaks via chemical reactions correlate with enhanced pharmacological properties:
-
Antimicrobial Activity : Introduction of 4-chlorophenyl groups via nucleophilic substitution improves MIC values (e.g., 100 µg/mL against E. faecalis) .
-
Anticonvulsant Properties : Sulfonamide derivatives exhibit 100% protection in electroshock models .
Structure-Activity Relationship (SAR) :
| Modification | Biological Effect | Source |
|---|---|---|
| N-Acetylation | Reduced cytotoxicity | |
| 4-Chlorophenyl Substitution | Enhanced antimicrobial activity |
Reaction Mechanisms and Catalysis
-
Imidazole-Alkylation : Proceeds via SN2 mechanism with methyl iodide in DMF.
-
Thiazole Electrophilic Substitution : Directed by the sulfur atom’s electron-withdrawing effect .
Catalytic Systems :
| Reaction | Catalyst | Turnover Frequency (h⁻¹) |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 450 |
| Hydrolysis | H₂SO₄ | N/A |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its 2-(1H-pyrazol-1-yl)thiazol-4-yl substituent, which distinguishes it from structurally related benzamides. Below is a detailed comparison with analogous compounds:
Table 1: Comparative Analysis of Structural Features and Bioactivity
Key Insights from Structural Variations:
Thiazole Substituents :
- The pyrazole-substituted thiazole in the target compound may enhance binding to enzymes like cytochrome P450 (CYP51) or kinases, as seen in analogs with similar heterocycles (e.g., antifungal agent VFV in ).
- Methyl or fused-ring thiazoles (e.g., ) show moderate anticancer activity but may lack specificity compared to pyrazole derivatives.
Bioactivity Trends :
- Compounds with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit enhanced potency but may suffer from solubility issues.
- Methoxy or morpholine substituents (e.g., ) improve pharmacokinetic profiles, suggesting that the target compound’s pyrazole group could be optimized for similar benefits.
Q & A
Q. Key Variables :
- Catalyst Selection : Palladium on carbon leads to hydrodechlorination byproducts, whereas Raney nickel prevents dehalogenation, improving yield to 92% .
- Solvent : Ethanol vs. water affects intermediate stability; water slightly increases intermediate yield but may require temperature adjustments .
- Temperature : Cyclization at 45°C achieves 88% yield, compared to 25°C (yield drops to <50%) .
Q. Thiazole Synthesis :
Q. Imidazole Synthesis :
- Challenge : Byproduct formation during cyclization.
- Solution : Control pH and temperature (e.g., NaOH in ethanol at 45°C for selective Schiff base formation) .
Cross-Coupling : For imidazole-methyl-thiazole linkages, employ Buchwald-Hartwig amination or copper-catalyzed Ullmann reactions .
Advanced: How are structure-activity relationships (SARs) explored for this compound?
- Substituent Variation : Synthesize derivatives with modified aryl groups on the pyrazole or thiazole rings (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess electronic effects .
- Biological Assays : Test derivatives for kinase inhibition or cytotoxicity. In , thiazolo[3,2-a]pyrimidine derivatives showed IC₅₀ values <10 µM in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
